REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([SH:8])[C:5]([C:9]#[N:10])=[C:4]([S:11][CH3:12])[N:3]=1.[CH3:13]I>CC(C)=O>[NH2:1][C:2]1[N:3]=[C:4]([S:11][CH3:12])[C:5]([C:9]#[N:10])=[C:6]([S:8][CH3:13])[N:7]=1
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Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)S)C#N)SC
|
Name
|
|
Quantity
|
8.2 mmol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The precipitate was filtered
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Type
|
CUSTOM
|
Details
|
gave to white solid
|
Type
|
CUSTOM
|
Details
|
No further purification
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C(C(=N1)SC)C#N)SC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |